molecular formula C16H13BrFNO2 B3473004 3-(3-bromo-4-methoxyphenyl)-N-(2-fluorophenyl)acrylamide

3-(3-bromo-4-methoxyphenyl)-N-(2-fluorophenyl)acrylamide

Cat. No.: B3473004
M. Wt: 350.18 g/mol
InChI Key: AVTJONXCTSFOAT-VQHVLOKHSA-N
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Description

The compound “3-(3-bromo-4-methoxyphenyl)-N-(2-fluorophenyl)acrylamide” is an organic compound. It contains a bromo-methoxyphenyl group, a fluorophenyl group, and an acrylamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a carbon-carbon double bond (from the acrylamide group), and various substituents including a bromine atom, a methoxy group, and a fluorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase its density and boiling point compared to similar compounds without these halogens .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which isn’t specified here. If it were a drug, for example, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in the development of new materials or pharmaceuticals. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO2/c1-21-15-8-6-11(10-12(15)17)7-9-16(20)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTJONXCTSFOAT-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-bromo-4-methoxyphenyl)-N-(2-fluorophenyl)acrylamide
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3-(3-bromo-4-methoxyphenyl)-N-(2-fluorophenyl)acrylamide
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Reactant of Route 5
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